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molecular formula C14H20N2O2Si B3105592 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole CAS No. 154028-50-9

1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole

Cat. No. B3105592
M. Wt: 276.41 g/mol
InChI Key: SCBWKQTVQDJNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354932B2

Procedure details

To a stirred solution of the alcohol from above (26.58 g, 0.096 mol) in dry CH2Cl2 (450 mL) was added activated MnO2 (<5 micron, ˜85%, 93 g, 0.91 mol) and the suspension stirred at room temperature overnight. The mixture was filtered through celite© (175 g) and the cake was washed with CH2Cl2. The solvent was removed from the eluent under reduced pressure and the resultant residue purified by column chromatography on silica gel (3% MeOH/CH2Cl2) to provide the title aldehyde (14.41 g, 55%) as a pale yellow oil. 1H NMR (CDCl3) δ −0.07 (s, 9H), 0.90 (t, 2H, J=9 Hz), 3.56 (t, 2H, J=9 Hz), 6.04 (s, 2H), 7.43-7.51 (m, 2H), 7.66 (d, 1H, J=9 Hz), 7.95 (d, 1H, J=9 Hz), 10.13 (s, 1H); 13C NMR (CD3OD) δ −1.19, 17.94, 66.62, 73.30, 112.22, 122.51, 124.64, 127.43, 136.62, 143.11, 146.39, 185.10; ES-MS m/z (M+H);
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
93 g
Type
catalyst
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:19])([CH3:18])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH2:16][OH:17]>C(Cl)Cl.O=[Mn]=O>[CH3:1][Si:2]([CH3:19])([CH3:18])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH:16]=[O:17]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](CCOCN1C(=NC2=C1C=CC=C2)CO)(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
93 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite© (175 g)
WASH
Type
WASH
Details
the cake was washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the eluent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue purified by column chromatography on silica gel (3% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](CCOCN1C(=NC2=C1C=CC=C2)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.41 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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